2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol
CAS No.: 944265-90-1
Cat. No.: VC3190525
Molecular Formula: C12H11ClN2O
Molecular Weight: 234.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944265-90-1 |
|---|---|
| Molecular Formula | C12H11ClN2O |
| Molecular Weight | 234.68 g/mol |
| IUPAC Name | 2-[2-(2-chloropyrimidin-4-yl)phenyl]ethanol |
| Standard InChI | InChI=1S/C12H11ClN2O/c13-12-14-7-5-11(15-12)10-4-2-1-3-9(10)6-8-16/h1-5,7,16H,6,8H2 |
| Standard InChI Key | ITTWVMLUYNVILL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CCO)C2=NC(=NC=C2)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CCO)C2=NC(=NC=C2)Cl |
Introduction
2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol is a synthetic organic compound that belongs to the broader class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. The compound incorporates a chlorinated pyrimidine ring attached to a phenyl group, which is further linked to an ethanol moiety. This structure suggests potential applications in pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis.
Synthesis Methods
The synthesis of 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol typically involves several steps, including the formation of the pyrimidine ring, its chlorination, and subsequent coupling with a phenyl group followed by reduction to form the ethanol moiety. Common methods include:
-
Cross-Coupling Reactions: Such as Suzuki or Heck reactions to attach the phenyl group to the pyrimidine ring.
-
Reduction Reactions: To convert aldehyde or ketone intermediates into the ethanol group.
Synthesis Steps
-
Pyrimidine Ring Formation: This can be achieved through condensation reactions involving appropriate precursors.
-
Chlorination: Introduction of a chlorine atom into the pyrimidine ring, often using chlorinating agents like phosphorus oxychloride.
-
Coupling Reaction: Attaching the phenyl group to the chlorinated pyrimidine.
-
Reduction: Converting the carbonyl group to an alcohol.
Potential Applications
Given its structure, 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol may have applications in:
-
Pharmaceuticals: As an intermediate in the synthesis of drugs, particularly those targeting biological pathways involving pyrimidine-like structures.
-
Agrochemicals: Potentially as a precursor for pesticides or herbicides.
-
Organic Synthesis: As a building block for more complex molecules.
Potential Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Inhibition of microbial growth |
| Antiviral | Inhibition of viral replication |
| Anticancer | Inhibition of cancer cell proliferation |
Safety and Handling
Handling 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol requires caution due to its potential toxicity and reactivity:
-
Toxicity: May be harmful if ingested, inhaled, or if it comes into contact with skin.
-
Reactivity: May react with strong acids, bases, or oxidizing agents.
Safety Precautions
-
Personal Protective Equipment (PPE): Gloves, goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area or fume hood.
-
Spill Response: Contain spills immediately and dispose of according to regulations.
Environmental Impact
The environmental impact of 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol is not well-documented, but as with many organic compounds, it may pose risks to aquatic life if released into waterways. Proper disposal and handling are crucial to minimize environmental harm.
Environmental Considerations
| Factor | Consideration |
|---|---|
| Biodegradability | Potential for slow degradation |
| Aquatic Toxicity | May be toxic to aquatic organisms |
Future Research Directions
-
Biological Activity Screening: Investigate its antimicrobial, antiviral, and anticancer properties.
-
Environmental Fate Studies: Assess its biodegradability and aquatic toxicity.
By exploring these avenues, researchers can unlock the full potential of 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol and contribute to advancements in related fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume